molecular formula C11H16O2 B7774711 1-(2-Methoxyphenyl)butan-1-ol CAS No. 7477-03-4

1-(2-Methoxyphenyl)butan-1-ol

Cat. No.: B7774711
CAS No.: 7477-03-4
M. Wt: 180.24 g/mol
InChI Key: HQFDIBDPUWTEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)butan-1-ol is an organic compound with the molecular formula C11H16O2 It is a type of alcohol that features a methoxy group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: Butylmagnesium bromide (Grignard reagent), water for hydrolysis

Another method involves the reduction of 1-(2-methoxyphenyl)butan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction conditions are:

    Solvent: Anhydrous ether or THF

    Temperature: 0°C to room temperature

    Reagents: NaBH4 or LiAlH4

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to 1-(2-methoxyphenyl)butan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Can be reduced to 1-(2-methoxyphenyl)butane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2-methoxyphenyl)butyl chloride.

Common Reagents and Conditions

    Oxidation: CrO3 or PCC in dichloromethane (DCM) at room temperature.

    Reduction: H2 gas with a palladium catalyst at elevated pressure and temperature.

    Substitution: SOCl2 in DCM at room temperature.

Major Products

    Oxidation: 1-(2-Methoxyphenyl)butan-1-one

    Reduction: 1-(2-Methoxyphenyl)butane

    Substitution: 1-(2-Methoxyphenyl)butyl chloride

Scientific Research Applications

1-(2-Methoxyphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)butan-1-ol depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions. The methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)butan-1-ol can be compared with similar compounds such as:

    1-(2-Methoxyphenyl)ethanol: Shorter carbon chain, different physical and chemical properties.

    1-(4-Methoxyphenyl)butan-1-ol: Different position of the methoxy group, affecting its reactivity and applications.

    1-(2-Hydroxyphenyl)butan-1-ol: Hydroxy group instead of methoxy, leading to different chemical behavior and biological activity.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct physical, chemical, and biological properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-5,7-8,10,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFDIBDPUWTEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291264
Record name 1-(2-methoxyphenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7477-03-4
Record name NSC404631
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC74551
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-methoxyphenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)butan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenyl)butan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxyphenyl)butan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxyphenyl)butan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxyphenyl)butan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxyphenyl)butan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.